Lead nitrite
CAS No.: 13826-65-8
Cat. No.: VC20955005
Molecular Formula: N2O4Pb
Molecular Weight: 299 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13826-65-8 |
|---|---|
| Molecular Formula | N2O4Pb |
| Molecular Weight | 299 g/mol |
| IUPAC Name | lead(2+);dinitrite |
| Standard InChI | InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
| Standard InChI Key | VVOUQFXJSCDIAO-UHFFFAOYSA-L |
| Isomeric SMILES | N(=O)O[Pb]ON=O |
| SMILES | N(=O)[O-].N(=O)[O-].[Pb+2] |
| Canonical SMILES | N(=O)[O-].N(=O)[O-].[Pb+2] |
Introduction
Physical and Chemical Properties
Lead nitrite is a white crystalline solid composed of lead(II) cations (Pb²⁺) and nitrite anions (NO₂⁻). Understanding its fundamental properties is essential for both theoretical studies and practical applications.
Basic Physical Properties
The physical properties of lead nitrite are summarized in Table 1:
Chemical Reactivity
Lead nitrite demonstrates several important chemical characteristics:
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It participates in coordination chemistry, forming complexes with various ligands
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The nitrite groups can coordinate to lead through either nitrogen or oxygen atoms
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As a lead(II) compound, it exhibits the stereochemically active lone pair phenomenon
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It shares oxidative properties with other nitrite compounds, though less potent than nitrates
The lead(II) cation in lead nitrite behaves as a hard acceptor according to the HSAB theory, forming stronger complexes with nitrogen and oxygen-donating ligands . This behavior parallels that observed in lead nitrate, though the coordination environment differs due to the different electronic and steric properties of the nitrite anion.
Crystal Structure and Coordination Chemistry
The structure of lead nitrite, particularly in its complex forms, reveals interesting aspects of lead(II) coordination chemistry and demonstrates the stereochemical influence of the lead lone pair.
Coordination Behavior
Research on lead(II) nitrite complexes with nitrogen-donor ligands such as 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) has provided valuable insights into the structural characteristics of lead nitrite compounds. The crystal structure of [Pb(phen)₂(NO₂)₂] shows monomeric units with a coordination number of eight - four coordination sites occupied by "phen" ligands and four by nitrite anions .
A distinctive feature of these complexes is the hemidirected coordination geometry around the lead(II) center, characterized by:
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Asymmetric arrangement of ligands
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Presence of a coordination "hole" or gap
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Occupation of this gap by the stereochemically active lone pair of electrons on lead(II)
This coordination behavior is consistent with other lead(II) complexes, including those formed with lead nitrate, where the lone pair creates similar structural distortions .
Intermolecular Interactions
Synthesis Methods
The synthesis of lead nitrite presents several challenges due to its relative instability compared to lead nitrate. While direct synthesis methods for pure lead nitrite are less documented in the literature, several approaches have been reported for preparing lead nitrite complexes.
Complex Formation Routes
Lead(II) nitrite complexes with nitrogen-donor ligands have been synthesized through controlled reaction conditions. The synthesis of [Pb(L)₂(NO₂)₂] (where L = phen or bpy) involves the coordination of lead(II) with appropriate ligands under specific conditions to ensure the formation of nitrite rather than nitrate complexes .
The general synthetic approach involves:
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Preparation of a lead(II) salt solution
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Addition of a nitrite source (typically sodium or potassium nitrite)
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Introduction of the desired ligand (e.g., phenanthroline)
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Crystallization under controlled conditions to obtain the desired complex
These methods have been successfully employed by researchers at institutions such as Tarbiat Modarres University, which has supported investigations into novel lead(II) nitrite complexes .
Comparative Analysis with Related Compounds
To better understand lead nitrite, a comparison with its better-known relative, lead nitrate, provides valuable context regarding their structural and chemical differences.
Lead Nitrite vs. Lead Nitrate
Table 2 presents a comparative analysis of lead nitrite and lead nitrate:
Research Trends and Applications
Although lead nitrite has been less extensively studied than lead nitrate, several research directions show promise for this compound.
Coordination Chemistry and Crystal Engineering
The unique structural features of lead nitrite complexes, particularly the hemidirected coordination geometry and the presence of the stereochemically active lone pair, make these compounds interesting models for studying the fundamental aspects of lead(II) coordination chemistry .
Researchers have investigated:
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The role of the lead lone pair in directing crystal packing
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The influence of different nitrogen-donor ligands on the coordination geometry
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The potential of lead nitrite complexes in crystal engineering
Future Research Directions
The relative scarcity of literature specifically focused on lead nitrite compared to lead nitrate highlights several promising areas for future research.
Applications Development
The unique properties of lead nitrite, particularly its coordination chemistry and the stereochemical activity of the lead lone pair, suggest potential applications that warrant further exploration:
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Development of new functional materials with specific electronic or optical properties
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Investigation of catalytic properties
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Exploration of lead nitrite as a precursor for other lead-based materials
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Comparative studies of lead nitrite and lead nitrate in various applications
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